Irisxanthone

Description

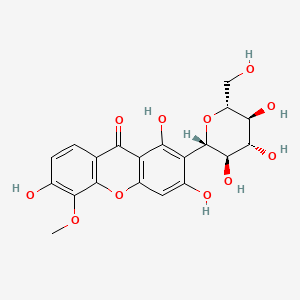

Structure

2D Structure

3D Structure

Properties

CAS No. |

51419-56-8 |

|---|---|

Molecular Formula |

C20H20O11 |

Molecular Weight |

436.4 g/mol |

IUPAC Name |

1,3,6-trihydroxy-5-methoxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one |

InChI |

InChI=1S/C20H20O11/c1-29-19-7(22)3-2-6-13(24)12-9(30-18(6)19)4-8(23)11(15(12)26)20-17(28)16(27)14(25)10(5-21)31-20/h2-4,10,14,16-17,20-23,25-28H,5H2,1H3/t10-,14-,16+,17-,20+/m1/s1 |

InChI Key |

MTQVPZUZBBTLNO-HSLVGEKZSA-N |

SMILES |

COC1=C(C=CC2=C1OC3=C(C2=O)C(=C(C(=C3)O)C4C(C(C(C(O4)CO)O)O)O)O)O |

Isomeric SMILES |

COC1=C(C=CC2=C1OC3=C(C2=O)C(=C(C(=C3)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |

Canonical SMILES |

COC1=C(C=CC2=C1OC3=C(C2=O)C(=C(C(=C3)O)C4C(C(C(C(O4)CO)O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Botanical Sources of Irisxanthone

Distribution of Irisxanthone Across Iris Species

The distribution of this compound has been documented in a variety of Iris species. Phytochemical investigations have confirmed its presence in several well-known and endemic species, highlighting its potential as a chemotaxonomic marker.

Iris florentina, the Florentine Iris, holds the distinction of being the primary botanical source from which this compound was first identified. researchgate.net A 1973 study led to the isolation of this new C-glycosylxanthone from the rhizomes (or underground parts) of the plant. wikipedia.orgnii.ac.jpcapes.gov.br This initial discovery established I. florentina as a foundational species in the study of this particular compound. nii.ac.jp Subsequent research has continued to identify this compound in this species, often alongside other related xanthones like mangiferin (B1668620) and isomangiferin. capes.gov.br

This compound has also been identified in Iris albicans Lange, a sterile, white-flowered iris. wikipedia.orgplos.org Unlike its initial discovery in the rhizomes of I. florentina, studies have shown that this compound can be isolated from the leaves of I. albicans. researchgate.netmdpi.comresearchgate.net Phytochemical analysis of the leaves has revealed the presence of this compound along with other flavonoids and xanthones. researchgate.net

The endemic Croatian species, Iris adriatica, is another confirmed source of this compound. researchgate.netnih.gov Detailed chemical analyses of the rhizomes of I. adriatica have consistently revealed the presence of this compound. researchgate.netbg.ac.rstandfonline.com It is considered one of the major xanthones in the rhizomes of this species, alongside mangiferin. tandfonline.com The presence of this compound is considered a potential chemotaxonomic marker for I. adriatica. researchgate.netnih.govbg.ac.rs

Iris germanica, a widely cultivated bearded iris, has been found to contain this compound. researchgate.netnp-mrd.org The compound has been isolated from various parts of the plant. Studies have identified this compound in the rhizomes of Iris germanica L. var. alba. ekb.egscinito.ai Additionally, it has been isolated from the leaves of the same variant, along with other xanthone (B1684191) glycosides like mangiferin and isomangiferin. ekb.egscinito.ai A 2014 study also confirmed the presence of this compound among twenty-one compounds isolated from the rhizomes of I. germanica. nih.gov

Research into the chemical constituents of Iris nigricans, the national flower of Jordan, has led to the isolation of xanthone C-glycosides from its rhizomes. mdpi.com Specifically, a new xanthone C-glycoside named nigricanside was isolated from this species. researchgate.netmdpi.com Other research has also reported the isolation of various xanthones from the rhizomes of I. nigricans. capes.gov.br

Detection in Iris germanica

Tissue-Specific Accumulation of this compound within Botanical Sources

Research indicates that this compound accumulates in different tissues depending on the Iris species. In Iris florentina, Iris adriatica, Iris germanica, and Iris nigricans, the compound is primarily found in the rhizomes. nii.ac.jpbg.ac.rsnih.govcapes.gov.br In contrast, studies on Iris albicans have isolated this compound from the leaves. researchgate.netmdpi.comresearchgate.net Iris germanica is notable for accumulating the compound in both its rhizomes and leaves. ekb.egscinito.ai

Table 1: Species Distribution and Tissue-Specific Accumulation of this compound

| Botanical Source | Part of Plant | Reference(s) |

|---|---|---|

| Iris florentina | Rhizomes / Underground parts | nii.ac.jpcapes.gov.br |

| Iris albicans Lange | Leaves | researchgate.netmdpi.comresearchgate.net |

| Iris adriatica | Rhizomes | researchgate.netresearchgate.netnih.govbg.ac.rstandfonline.com |

| Iris germanica | Rhizomes, Leaves | ekb.egscinito.ainih.gov |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Mangiferin |

| Isomangiferin |

Concentration in Rhizomes

The rhizomes of several Iris species are a significant source of this compound. nih.gove3s-conferences.orgresearchgate.net Research has documented its isolation from the rhizomes of Iris germanica (German iris), Iris florentina, and Iris adriatica. np-mrd.orgekb.egtandfonline.com In a study of Iris adriatica rhizomes, this compound was identified as one of the major xanthones, with its concentration, combined with a related compound, ranging from 3.6% to 5.6% of the total peak area in the analyzed extracts. tandfonline.com Similarly, it has been isolated from the rhizomes of Iris germanica L. var. alba. ekb.eg The compound has also been found in the rhizomes of Iris nigricans. mdpi.com

A metabolomic approach to differentiate between Iris species also identified an this compound as a discriminant marker for Iris albicans rhizomes. unito.it The presence of this compound and related isoflavonoids in rhizomes is considered a potential chemotaxonomic marker for species like I. adriatica. figshare.com

Presence in Leaves

This compound is not exclusive to the rhizomes and has also been detected in the leaves of several Iris species. nih.govmdpi.com Studies have confirmed its presence in the leaves of Iris albicans, Iris adriatica, and Iris germanica. nih.govmdpi.com While isoflavonoids are often concentrated in the rhizomes, C-glycosylxanthones like this compound are found in the leaves and flowers of Iris taxa. researchgate.net

Occurrence in Other Plant Parts (e.g., Flowers)

The distribution of this compound extends to the floral parts of some Iris species. uniroma1.it While detailed quantitative data on its concentration in flowers is less common, the presence of xanthones, in general, is a noted characteristic of the Iridaceae family. uniroma1.ituniroma1.it The flowers of Iris species are known to contain various phenolic compounds, including xanthones. e3s-conferences.orgresearchgate.net

Botanical Sources of this compound

The following table summarizes the Iris species and the specific plant parts where this compound has been identified.

| Iris Species | Plant Part |

| Iris adriatica | Rhizomes, Leaves nih.govtandfonline.commdpi.com |

| Iris albicans | Rhizomes, Leaves nih.govmdpi.comunito.it |

| Iris florentina | Rhizomes uniroma1.ituniroma1.itnp-mrd.org |

| Iris germanica | Rhizomes, Leaves nih.govnp-mrd.orgekb.egmdpi.comnih.gov |

| Iris nigricans | Rhizomes mdpi.com |

Advanced Methodologies for Extraction and Isolation of Irisxanthone

Conventional Extraction Techniques in Research Settings

Conventional extraction methods, often referred to as classical techniques, have been foundational in phytochemical research. These methods typically rely on the solvent's capacity to dissolve target compounds and are characterized by their straightforward application, though often at the cost of time and solvent volume. greenpharmacy.infofrontiersin.org

Maceration is a simple and widely used solid-liquid extraction technique. nih.gov The process involves soaking the plant material, typically powdered, in a chosen solvent within a closed container for an extended period, ranging from hours to several days, with occasional agitation. nih.govms-editions.cl The solvent penetrates the plant cells, dissolving the target compounds. For xanthone (B1684191) extraction, ethanol (B145695) is a commonly used solvent. nih.gov In a study comparing extraction methods for isoflavones from Iris tectorum, maceration was performed for 18 hours. nih.govnih.gov While simple to implement, maceration is often time-consuming and may result in lower extraction yields compared to more advanced methods. nih.govnih.gov

Soxhlet extraction is a continuous solid-liquid extraction method that has been a standard in phytochemical research for many years. nih.govresearchgate.net The technique uses a specialized apparatus where the plant material, placed in a thimble, is repeatedly washed by a condensed solvent. hielscher.com This cyclical process allows for a thorough extraction with a relatively small amount of solvent that is continuously recycled. researchgate.nethielscher.com

In research on Iris species, Soxhlet extraction has been employed for isolating various constituents. For instance, a study on Iris ensata leaves utilized serial Soxhlet extraction with solvents of increasing polarity, including petroleum ether, ethyl acetate (B1210297), and methanol (B129727), with each extraction running for 12 hours. phytojournal.com Another investigation on Iris tectorum used Soxhlet extraction for 6 hours as a benchmark against modern techniques. nih.govnih.gov Despite its efficiency in achieving near-complete extraction, the prolonged exposure to heat (the boiling point of the solvent) can pose a risk of degradation to thermolabile compounds. hielscher.com

Decoction and reflux are extraction methods that employ heat to enhance the solubility and diffusion of compounds from the plant matrix. Decoction involves boiling the plant material in a specified volume of solvent, typically water. ms-editions.cl Reflux extraction is similar but uses a condenser to prevent the loss of solvent during boiling, allowing for extraction over a longer duration at a constant temperature. mdpi.com

These heat-assisted methods can increase extraction efficiency and shorten the time required compared to maceration. mdpi.com However, the elevated temperatures, which can exceed 70°C, may lead to the degradation of heat-sensitive compounds like certain polyphenols. tsijournals.com While broadly applied in phytochemistry, specific detailed applications for Irisxanthone are less documented in favor of other methods.

Soxhlet Extraction

Modern and Green Extraction Approaches for Enhanced Yields

In response to the limitations of conventional methods, modern "green" extraction techniques have been developed. These approaches, such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), are characterized by reduced extraction times, lower solvent consumption, and often higher yields, aligning with the principles of green chemistry. greenpharmacy.infomdpi.comnih.gov

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to enhance extraction efficiency. The process involves acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in the solvent—which generates powerful shockwaves and microjets. mdpi.comnih.gov This phenomenon disrupts the plant cell walls, facilitating the release of intracellular compounds and improving their transfer into the solvent. mdpi.com

UAE offers significant advantages, including drastically reduced extraction times and lower operating temperatures, which helps preserve thermolabile compounds. nih.gov A study on the isoflavones in Iris tectorum demonstrated that UAE was a more efficient method compared to both maceration and Soxhlet extraction. nih.govnih.gov The optimized UAE conditions were achieved in just 45 minutes, yielding higher amounts of the target compounds than 18 hours of maceration or 6 hours of Soxhlet extraction. nih.govnih.gov

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Isoflavones from Iris tectorum This table is based on research findings for isoflavones, which serve as a proxy for related phenolic compounds like this compound.

| Parameter | Optimal Value |

| Solvent | 70% (v/v) Methanol |

| Temperature | 45 °C |

| Solvent to Solid Ratio | 15 ml/g |

| Ultrasound Power | 150 W |

| Extraction Time | 45 min |

| Particle Size | 60-80 mesh |

| Data sourced from studies on Iris tectorum isoflavones. nih.govnih.gov |

Microwave-Assisted Extraction (MAE) is another advanced technique that uses microwave energy to heat the solvent and plant material. nih.govresearchgate.net The polar molecules within the sample matrix absorb microwave energy, leading to rapid, localized heating that causes the plant cells to swell and rupture, releasing the target compounds into the solvent. scielo.brphcogrev.com

MAE is known for its remarkable speed, reduced solvent usage, and high extraction efficiency. nih.gov The extraction of xanthones and other phenolics from various plant sources has been significantly improved using MAE. scielo.br For example, optimizing MAE for mangosteen rind enhanced the yield of α-mangostin, a type of xanthone, while shortening extraction time and reducing solvent volume. scielo.br Key parameters that influence MAE include microwave power, extraction time, temperature, and the properties of the solvent and sample matrix. researchgate.net While specific optimization studies for this compound are not prevalent, the success of MAE with other xanthones suggests its high potential for this application. scielo.br

Table 2: Comparison of Extraction Yields for Iris tectorum Isoflavones Using Different Methods This table illustrates the superior efficiency of UAE over conventional methods for related compounds.

| Extraction Method | Extraction Time | Total Isoflavone Yield (mg/g) |

| Maceration (ME) | 18 hours | < 72.19 |

| Soxhlet Extraction (SE) | 6 hours | < 72.19 |

| Ultrasound-Assisted Extraction (UAE) | 45 minutes | 72.19 |

| Data sourced from a comparative study on Iris tectorum. nih.govnih.gov The exact yields for ME and SE were lower than the optimized UAE yield. |

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is an advanced, environmentally friendly extraction technique that utilizes supercritical fluids, most commonly carbon dioxide (CO2), as the extraction solvent. ajgreenchem.com This method is particularly advantageous for the extraction of thermolabile compounds as it allows for processing at low temperatures, thereby minimizing thermal degradation. ajgreenchem.commdpi.com The principles of SFE are based on the unique properties of fluids at temperatures and pressures above their critical point, which allows for efficient and selective extraction. csic.es

Key parameters that influence the efficiency of SFE include pressure, temperature, the use of co-solvents, and flow rate. ajgreenchem.com For instance, in the extraction of triterpenic acids from Eucalyptus globulus, the optimal conditions were found to be 20 MPa pressure, 40°C, and the addition of 5% ethanol as a co-solvent. mdpi.com While SFE has been primarily used for industrial applications like decaffeination, its potential for extracting specific bioactive compounds like irisanthone is significant. mdpi.com For example, SFE has been employed to defat rhizomes of Iris tectorum using liquid CO2 prior to chloroform (B151607) extraction, indicating its utility in a multi-step purification process. researchgate.net A two-step SFE process can even be designed to sequentially extract non-polar and polar compounds in a single run by adjusting the co-solvent concentration. rsc.org

Table 1: Supercritical Fluid Extraction (SFE) Parameters and Applications

| Parameter | Description | Relevance to this compound Extraction |

| Supercritical Fluid | Typically CO2 due to its mild critical conditions (Tc = 31.1 °C, Pc = 73.8 bar), non-toxicity, and availability. nih.gov | Ideal for extracting heat-sensitive compounds like xanthones without degradation. nih.gov |

| Pressure | Affects the density and solvent power of the supercritical fluid. Higher pressure generally increases solubility. csic.es | Optimization of pressure can selectively extract compounds of interest. |

| Temperature | Influences both solvent density and solute vapor pressure. csic.es For thermolabile compounds, temperatures are often kept between 35 and 60 °C. nih.gov | Lower temperatures prevent the degradation of irisanthone. |

| Co-solvent | A small amount of a polar solvent (e.g., ethanol, methanol) added to the supercritical fluid to modify its polarity and enhance the extraction of more polar compounds. mdpi.comrsc.org | The addition of a co-solvent would be crucial for efficiently extracting the relatively polar irisanthone. |

| Flow Rate | The rate at which the supercritical fluid passes through the sample matrix. | Affects the kinetics of the extraction process. |

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is another advanced technique that employs solvents at elevated temperatures and pressures, but below their critical points. researchgate.netresearchgate.net These conditions enhance extraction efficiency by increasing mass transfer rates and decreasing solvent viscosity, allowing for better penetration into the sample matrix. researchgate.net This results in faster extractions and lower solvent consumption compared to traditional methods. researchgate.net

PLE is versatile due to the wide range of solvents that can be used, including environmentally friendly options like water and ethanol. researchgate.net The selection of the solvent is critical and depends on the nature of the target compounds. researchgate.net For instance, a study on the extraction of tanshinones from Salvia miltiorrhiza utilized PLE at temperatures between 95–140°C and pressures of 10–20 bars. The use of aqueous ethanol has been shown to be effective for extracting polyphenolic compounds. researchgate.net

Table 2: Pressurized Liquid Extraction (PLE) Parameters and Applications

| Parameter | Description | Relevance to this compound Extraction |

| Solvent | A wide range of solvents can be used, from non-polar to polar, including "green" solvents like water and ethanol. researchgate.net | A polar solvent or a mixture, such as methanol or ethanol-water, would likely be effective for irisanthone. |

| Temperature | Elevated temperatures (typically 50-200°C) increase solubility and diffusion rates. nih.gov | Optimization is needed to maximize extraction without degrading the compound. |

| Pressure | High pressure (typically 3.5–20 MPa) keeps the solvent in a liquid state above its boiling point. researchgate.netnih.gov | Ensures efficient extraction. |

| Extraction Time & Cycles | The duration and number of extraction cycles. nih.gov | These are optimized to ensure complete extraction of the target compound. |

Chromatographic Separation Strategies for Isolation

Following extraction, various chromatographic techniques are employed to isolate and purify irisanthone from the crude extract.

Column Chromatography (Gravitational, Flash)

Column chromatography is a fundamental technique for the purification of compounds from plant extracts. ijmrhs.com In the context of irisanthone isolation, crude extracts are often fractionated using silica (B1680970) gel column chromatography. bg.ac.rs A gradient elution system, starting with less polar solvents and gradually increasing polarity, is typically used. For example, solvent systems such as n-hexane/ethyl acetate and ethyl acetate/methanol are employed to separate different classes of compounds. bg.ac.rs Further purification of the collected fractions can be achieved using preparative thin-layer chromatography (TLC) with appropriate solvent systems. bg.ac.rs

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a high-resolution technique used for the final purification of target compounds. nih.gov It is particularly useful for separating closely related compounds. thermofisher.com Semi-preparative HPLC has been successfully used in the isolation of irisanthone. unizg.hr The choice of the stationary phase (e.g., C18) and the mobile phase is critical for achieving good separation. mdpi.com For instance, a mixture of acetonitrile (B52724) and water with a modifying agent like trifluoroacetic acid (TFA) is a common mobile phase for the separation of natural products. mdpi.com

Other Chromatographic Techniques (e.g., Sephadex Chromatography)

Sephadex chromatography, a type of size-exclusion chromatography, is another valuable tool in the purification of natural products. cytivalifesciences.co.jphuji.ac.il Sephadex LH-20, which is made from hydroxypropylated dextran (B179266) beads, is particularly effective for separating compounds based on size and polarity, especially in the presence of organic solvents. harvard.edunih.gov It is often used as a final polishing step in the purification process. harvard.edu For example, column chromatography on Sephadex LH-20 has been used in the isolation of compounds from Iris adriatica, including irisanthone. unizg.hrtandfonline.com The choice of eluent, such as methanol or ethanol, is crucial for effective separation. nih.gov

Solvent System Selection for Selective Extraction and Isolation

The choice of solvent is a critical factor that influences the efficiency and selectivity of both the initial extraction and the subsequent chromatographic separation. The polarity of the solvent must be matched to the polarity of the target compound, irisanthone.

Initial extraction of irisanthone and other xanthones from Iris species is often carried out using polar solvents like methanol. researchgate.netx-mol.netresearchgate.net For instance, dried and milled rhizomes of Iris adriatica were extracted with a mixture of dichloromethane (B109758) and methanol. bg.ac.rs In a metabolomic study, various solvent mixtures, including 100% methanol and combinations of methanol with methylene (B1212753) chloride or chloroform, were tested to optimize the extraction of compounds from Iris rhizomes. unito.it

For chromatographic separation, a range of solvent systems is employed. In column chromatography, gradient elution with solvent systems like n-hexane/ethyl acetate and ethyl acetate/methanol allows for the separation of compounds with varying polarities. bg.ac.rs For preparative TLC, solvent systems such as dichloromethane/methanol in different ratios (e.g., 84:16 or 70:30) have been used to isolate irisanthone. bg.ac.rs In HPLC, mobile phases typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier. mdpi.comppm.edu.pl The selection of the appropriate solvent system is crucial for achieving high purity of the isolated irisanthone.

Polar Solvents (Methanol, Ethanol)

Polar solvents are highly effective for the initial extraction of a broad range of polar and semi-polar compounds from plant material, including phenolic compounds like xanthones. Methanol and ethanol are the most commonly used solvents for this purpose due to their ability to disrupt cell walls and solubilize a wide array of secondary metabolites.

Methanol is frequently the solvent of choice for the extraction of phenolic compounds from Iris rhizomes. nih.govtandfonline.com Its high polarity and ability to form hydrogen bonds make it particularly efficient at dissolving C-glycosylxanthones like this compound. Research on various Iris species, including Iris adriatica and Iris germanica, has utilized methanol for preparing the initial crude extract from which this compound was subsequently identified or isolated. tandfonline.comsrce.hrmdpi.com Studies comparing different solvents have often shown that methanol provides a higher yield of total phenolic and flavonoid content compared to less polar solvents. mdpi.comkg.ac.rs For instance, in a comparative analysis of solvents for extracting phenolic compounds from Iris pumila, methanol was found to be more effective than ethyl acetate. kg.ac.rs The preparation of methanolic extracts is a foundational step in many phytochemical investigations of the Iris genus. nih.gov

Ethanol is another widely used polar solvent, with the significant advantage of being less toxic than methanol, making it preferable for applications in the food and pharmaceutical industries. jmbfs.org Ethanolic extracts of Iris species have also been successfully used for the isolation of phenolic constituents. In one study, an ethanolic Soxhlet extract of commercial Radix Iridis, which can be derived from Iris germanica or Iris pallida, was prepared to fractionate and isolate various flavonoids. srce.hr While sometimes providing a slightly lower extraction yield than methanol for total polyphenols, ethanol is highly effective. jmbfs.org The efficiency of ethanol can be further enhanced by using aqueous mixtures (e.g., 50% or 70% ethanol), which can increase the extraction yield of certain polyphenols by creating a more versatile polarity profile. aidic.it

The table below summarizes findings from studies utilizing polar solvents for the extraction of compounds from Iris and other plants, highlighting the general applicability of these methods for xanthones.

| Plant Species | Plant Part | Extraction Solvent(s) | Key Findings Relevant to Phenolic/Xanthone Extraction | Reference(s) |

| Iris adriatica | Rhizomes | Methanol | A crude methanolic extract yielded 16.3% and was found to contain this compound. | tandfonline.comsrce.hr |

| Iris germanica | Rhizomes | Methanol | Chemical investigation of the methanolic extract led to the isolation of numerous flavonoids and other compounds. | nih.gov |

| Iris pumila L. | Rhizomes & Aerial Parts | Methanol, Ethyl acetate | Methanol was found to be a more efficient solvent than ethyl acetate for extracting total phenols and flavonoids. | kg.ac.rs |

| Radix Iridis (commercial) | Rhizomes | Ethanol (96%) | An ethanolic extract was used for fractionation and isolation of phenolic compounds like irigenin. | srce.hr |

Moderately Polar Solvents (Ethyl-Acetate, Dichloromethane)

Moderately polar solvents such as ethyl acetate and dichloromethane are crucial for the purification and isolation stages of this compound. While they can be used for direct extraction of certain compounds, their primary role in this context is in the fractionation of crude polar extracts and as components of the mobile phase in column chromatography.

Ethyl acetate is extensively used in liquid-liquid partitioning to separate compounds from a crude aqueous or hydro-alcoholic extract. researchgate.net After an initial extraction with methanol or ethanol, the crude extract is often dissolved in a water-alcohol mixture and then washed with a non-polar solvent like hexane (B92381) to remove lipids. Subsequently, the aqueous layer is extracted with ethyl acetate. This step isolates compounds of intermediate polarity, including many flavonoids and xanthone aglycones. latamjpharm.org In studies on Iris albicans, a crude methanolic extract was sequentially fractionated with solvents of increasing polarity, including ethyl acetate, to separate different classes of compounds. nih.gov Furthermore, ethyl acetate is a common component of the solvent systems (mobile phase) used in column chromatography for the separation of phenolics. srce.hrbg.ac.rs For example, a gradient of n-hexane and ethyl acetate is frequently used to elute compounds from a silica gel column. srce.hr

Dichloromethane (CH2Cl2) is another moderately polar solvent that plays a significant role in the isolation of xanthones. researchgate.nettandfonline.compensoft.net In some studies, dichloromethane has been used directly as the primary extraction solvent for xanthones from other plant families. tandfonline.comnih.gov More relevant to this compound, it is a key solvent in chromatographic purification. A pivotal study on Iris adriatica involved an initial extraction with a dichloromethane/methanol (2:1) mixture. bg.ac.rs The subsequent isolation of pure compounds from the crude extract, including this compound, was achieved through preparative thin-layer chromatography using a dichloromethane/methanol solvent system. bg.ac.rs Similarly, the fractionation of Scutia buxifolia extracts involved partitioning with dichloromethane, followed by column chromatography using dichloromethane-based solvent systems to isolate flavonoids. latamjpharm.org

The use of these solvents in chromatographic techniques is fundamental for achieving the high degree of purity required for structural elucidation and bioactivity studies.

The table below details the application of moderately polar solvents in the isolation of this compound and related compounds.

| Plant Species | Starting Material | Solvent(s) | Technique | Purpose | Reference(s) |

| Iris adriatica | Rhizomes | Dichloromethane/Methanol (2:1) | Initial Maceration | To create a crude extract containing a broad range of metabolites. | bg.ac.rs |

| Iris adriatica | Crude Extract | Dichloromethane/Methanol (various ratios) | Preparative Thin-Layer Chromatography (TLC) | Isolation of pure this compound from a complex fraction. | bg.ac.rs |

| Iris adriatica | Crude Methanolic Extract | n-hexane/Ethyl acetate; Ethyl acetate/Methanol | Vacuum Column Chromatography | Fractionation of the crude extract based on polarity. | srce.hr |

| Iris albicans | Crude Methanolic Extract | n-hexane, Chloroform, Ethyl acetate | Sequential Liquid-Liquid Fractionation | To separate compounds into fractions of differing polarity. | nih.gov |

| Garcinia cowa | Stem Bark | Dichloromethane | Maceration | Direct extraction of compounds, including xanthones, for isolation. | derpharmachemica.com |

Sophisticated Analytical Techniques for Structural Elucidation and Profiling of Irisxanthone

Spectroscopic Methods for Structural Determination

Spectroscopic techniques are fundamental in elucidating the intricate structure of Irisxanthone. By analyzing the interaction of the molecule with electromagnetic radiation, chemists can deduce its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds like xanthones. researchgate.net It provides granular information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within the this compound molecule. The ¹H NMR spectrum of a related dihydroxytetramethoxyxanthone shows characteristic signals that help in piecing together the structure. researchgate.net Key features in the spectrum include a chelated hydroxyl group, which appears as a singlet far downfield, typically around δH 12.82. researchgate.net The presence of methoxyl groups is indicated by sharp singlet signals. researchgate.net Aromatic protons appear as singlets in the aromatic region of the spectrum. researchgate.net An additional non-chelated hydroxyl group can also be identified by its distinct chemical shift. researchgate.net

Table 1: ¹H NMR Data for a Dihydroxytetramethoxyxanthone

| Chemical Shift (δH) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 12.82 | s | 1H | Chelated hydroxyl group |

| 7.50 | s | 1H | Aromatic proton |

| 6.54 | s | 1H | Aromatic proton |

| 5.78 | s | 1H | Non-chelated hydroxyl group |

| 4.17 | s | 3H | Methoxyl group |

| 4.06 | s | 3H | Methoxyl group |

| 3.98 | s | 3H | Methoxyl group |

| 3.92 | s | 3H | Methoxyl group |

Source: Adapted from scientific research data. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The ¹³C NMR spectrum of a related dihydroxytetramethoxyxanthone reveals a total of 17 carbon resonances. researchgate.net A characteristic signal for the carbonyl group of the xanthone (B1684191) core appears significantly downfield, around δC 180.4. researchgate.net The spectrum also displays signals for ten quaternary aromatic carbons and two aromatic CH groups, with the latter appearing at approximately δC 90.6 and 103.6. researchgate.net The carbon atoms of the four methoxyl groups are also readily identified by their signals. researchgate.net

Table 2: ¹³C NMR Data for a Dihydroxytetramethoxyxanthone

| Chemical Shift (δC) | Assignment |

|---|---|

| 180.4 | C=O (Carbonyl group) |

| 103.6 | Aromatic CH |

| 90.6 | Aromatic CH |

| 56.4 | Methoxyl group |

| Note: Additional signals for quaternary aromatic carbons and other methoxyl groups are also present in the spectrum. |

Source: Adapted from scientific research data. researchgate.net

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton and carbon signals and establishing the connectivity between atoms in complex molecules like this compound. researchgate.net

Correlation Spectroscopy (COSY) : This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecular structure. sdsu.eduyoutube.com

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) : These techniques correlate directly bonded proton and carbon atoms, allowing for the direct assignment of a proton's signal to its attached carbon. sdsu.eduyoutube.com

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.com This information is vital for piecing together the entire molecular framework, especially for connecting different fragments of the molecule and determining the substitution pattern on the xanthone core. researchgate.net

For xanthone derivatives, HMBC is particularly useful in confirming the placement of substituents like hydroxyl and methoxyl groups on the aromatic rings. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis. core.ac.uk

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile compounds like this compound. rsc.org In ESI-MS, the compound is ionized directly from a solution, typically yielding protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. tandfonline.comresearchgate.net This allows for the accurate determination of the molecular weight.

Further structural information can be obtained by subjecting the molecular ion to tandem mass spectrometry (MS/MS). In this process, the selected ion is fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable clues about the structure of the molecule, such as the loss of small neutral molecules like water (H₂O) or carbon monoxide (CO), and the cleavage of substituent groups. ajol.info The structural proposal for this compound has been confirmed through the analysis of its mass spectrometric data. tandfonline.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Ultra-High Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-QTOF-MS/MS)

Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-QTOF-MS/MS) is a powerful tool for the rapid and accurate identification of chemical constituents in complex mixtures like plant extracts. nih.govfrontiersin.org This technique offers high sensitivity and resolution, making it well-suited for metabolomic studies. mdpi.com In the analysis of traditional medicines, UPLC-QTOF-MS/MS has been instrumental in identifying numerous compounds, including xanthones like this compound. For instance, in a study of the Xiao-Er-An-Shen Decoction, this compound was one of 198 chemical components identified. nih.gov The high-resolution mass spectrometry capabilities of QTOF-MS allow for the determination of accurate mass and specific fragmentation patterns, which are crucial for the confident identification of metabolites. mdpi.com The utility of this technique has been demonstrated in the analysis of various natural products for the screening and identification of bioactive compounds. frontiersin.orgigminresearch.com

A typical UPLC-QTOF-MS system utilizes a reversed-phase column for separation, with a gradient elution employing mobile phases such as acetonitrile (B52724) and water containing a small percentage of formic acid. nih.gov The mass spectrometer is operated in both positive and negative electrospray ionization (ESI) modes to capture a wide range of compounds. nih.govigminresearch.com

Table 1: Exemplary UPLC-QTOF-MS Parameters for Natural Product Analysis

| Parameter | Value |

| Chromatography System | Exion LC system |

| Column | Acquity HSS T3 (1.8 µm, 2.1 × 150 mm) |

| Mobile Phase A | 0.1% (v/v) formic acid/water |

| Mobile Phase B | Acetonitrile |

| Injection Volume | 2 µL |

| Mass Spectrometer | AB Sciex X500B QTOF |

| Ion Source | Electrospray Ionization (ESI) |

| Ionization Modes | Positive and Negative |

| Mass Range (MS) | 100-1000 m/z |

| Mass Range (MS/MS) | 40-1000 m/z or 50-1500 m/z |

This table presents a generalized set of parameters and may vary based on the specific analytical method and instrumentation.

High-Performance Liquid Chromatography-Photodiode Array-Electrospray Ionization-High Resolution Mass Spectrometry (HPLC-PDA-ESI-HRMS)

High-Performance Liquid Chromatography combined with Photodiode Array detection and Electrospray Ionization High-Resolution Mass Spectrometry (HPLC-PDA-ESI-HRMS) is another robust technique for the comprehensive analysis of phytochemicals. This method provides dual information: UV-Vis spectra from the PDA detector and accurate mass data from the HRMS, which aids in the structural elucidation of compounds in complex samples. nih.gov

This technique has been successfully employed for the characterization of a wide array of natural products. researchgate.net The PDA detector scans a range of wavelengths, providing a UV-Vis spectrum for each eluting peak, which can be characteristic for certain classes of compounds. nih.gov Simultaneously, the ESI-HRMS provides high-resolution mass measurements, enabling the determination of elemental compositions and aiding in the identification of unknown compounds. researchgate.netimrpress.com The coupling of HPLC with both PDA and HRMS detectors offers a comprehensive platform for the qualitative analysis of plant extracts. nih.gov

Fragmentation Pathway Analysis for Structural Insights

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides critical information for the structural elucidation of compounds through the analysis of their fragmentation pathways. tandfonline.com When a precursor ion is selected and fragmented, it produces a series of product ions that are characteristic of its chemical structure.

In the context of xanthones like this compound, fragmentation analysis can help to identify the core xanthone structure and the nature and position of its substituents. For example, in a study analyzing the rhizomes of Iris adriatica, the fragmentation pathways of xanthones were used to identify this class of compounds. tandfonline.com The loss of specific neutral molecules, such as CO, H₂O, and methyl groups, from the parent ion provides clues about the functional groups present. For xanthone-C-glycosides, characteristic fragmentation patterns in both UV and mass spectra are observed. tandfonline.com For instance, based on mass spectral similarity to mangiferin (B1668620) but with mass fragments increased by 14 atomic mass units, a compound was assigned as 7-O-methylmangiferin or its isomer. tandfonline.com Similarly, a compound was identified as this compound based on its mass spectral similarity and a higher UV absorption band. tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique that measures the absorption of UV or visible light by a sample. technologynetworks.com This absorption is dependent on the electronic structure of the molecules present, making it a useful tool for characterizing compounds containing chromophores. researchgate.netuu.nl

For xanthones, UV-Vis spectroscopy is particularly valuable as they exhibit characteristic absorption spectra. Typically, xanthones display four characteristic absorption bands in the ranges of 230–245 nm, 250–265 nm, 305–330 nm, and 340–400 nm. tandfonline.com These distinct absorption patterns can be used to identify the presence of xanthones in a sample. tandfonline.com In the analysis of Iris adriatica rhizomes, UV spectra were instrumental in identifying this class of compounds. tandfonline.com The technique is often used in conjunction with chromatography, where a UV-Vis detector can provide real-time spectral data for compounds as they elute from the column. rsc.orgsci-hub.se

Chromatographic Profiling and Quantitative Analysis

Chromatographic techniques are essential for both the qualitative profiling and quantitative determination of this compound in botanical extracts. These methods allow for the separation of complex mixtures and the precise measurement of individual components.

UHPLC-PDA-ESI-MS for Metabolomic Profiling

Ultra-High Performance Liquid Chromatography coupled with Photodiode Array and Electrospray Ionization Mass Spectrometry (UHPLC-PDA-ESI-MS) is a powerful platform for the metabolomic profiling of plant extracts. figshare.comlibis.be This technique allows for the rapid separation and identification of a large number of metabolites in a single analytical run. researchgate.net

In studies of the Iris genus, UHPLC-PDA-ESI-MS has been used to analyze the phytochemical profiles of rhizome extracts. figshare.comlibis.beresearchgate.net For example, in the analysis of Iris adriatica, this method led to the identification of 36 compounds, including isoflavonoids, benzophenones, and xanthones. figshare.comlibis.be The combination of retention time, UV spectra from the PDA detector, and mass spectral data from the ESI-MS allows for the tentative identification of known compounds by comparison with literature data and databases. researchgate.net This approach has been used to characterize the metabolic profiles of various Iris species, revealing the diversity of secondary metabolites present. researchgate.net

Table 2: Identified Compound Classes in Iris adriatica Rhizomes using UHPLC-PDA-ESI-MS

| Compound Class | Number of Identified Compounds |

| Isoflavonoids | >15 |

| Benzophenones | >1 |

| Xanthones | >3 |

Data compiled from studies on the metabolic profiling of Iris adriatica. figshare.comlibis.be The numbers represent a minimum based on the provided search results and may be higher in the full studies.

HPLC-DAD-UV for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or UV detector is a widely used and reliable method for both the qualitative and quantitative analysis of phytochemicals. journalcra.com The DAD provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment, while a single-wavelength UV detector is often used for quantification. chesci.com

This technique has been applied to the analysis of various compounds in Iris species. nih.govelaba.ltresearchgate.net For instance, an HPLC-DAD method was developed for the qualitative and quantitative analysis of phenolic compounds, including isoflavonoids and xanthones, in the rhizomes of four Ukrainian Iris species. nih.govelaba.ltresearchgate.net The method's validity is often established through parameters like linearity, limit of detection (LOD), and limit of quantitation (LOQ). nih.govresearchgate.net For example, a study on Iris species showed good calibration curve linearity (r² > 0.999) and low detection and quantification limits for the analyzed compounds. nih.govresearchgate.net Such validated HPLC-DAD-UV methods are crucial for the quality control of herbal materials and for comparative phytochemical studies between different species or populations. journalcra.comchesci.com

Use of Internal Standards and Calibration Curves in Research

In the quantitative analysis of phytochemicals such as this compound, the use of internal standards (IS) and calibration curves is a fundamental practice to ensure the accuracy, precision, and reliability of the results. ebi.ac.ukmdpi.com These methods are crucial for overcoming variations inherent in sample preparation and instrumental analysis. ebi.ac.uk Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS), often in tandem (MS/MS), is a common technique where these quantification strategies are applied. ebi.ac.ukmdpi.com

An internal standard is a compound with similar physicochemical properties to the analyte (in this case, this compound) that is added in a known, constant concentration to all samples, including standards and blanks, before sample processing. mdpi.com The IS helps to correct for the loss of analyte during sample extraction and cleanup, as well as for variations in injection volume and instrument response. ebi.ac.uk For instance, in a pharmacokinetic study of isoflavones from Rhizoma Belamcandae, which also contains compounds structurally related to those in Iris species, a specific internal standard was used for the simultaneous determination of tectorigenin, irigenin, and irisflorentin (B31313) in rat plasma and urine by UHPLC-ESI-MS/MS. ebi.ac.uk

Calibration curves are generated by analyzing a series of standard solutions containing the analyte at known concentrations. nih.govppm.edu.pl A graph is plotted with the instrument response (e.g., peak area) against the concentration of the analyte. The ratio of the analyte's peak area to the internal standard's peak area is often used to construct the curve, which improves linearity and corrects for variability. mdpi.com The resulting equation of the line (typically from a linear regression) is then used to calculate the concentration of the analyte in unknown samples based on their measured instrument response. researchgate.net

Method validation is a critical component of this process, establishing the performance characteristics of the analytical procedure. researchgate.net Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery. mdpi.commdpi.comresearchgate.net Linearity is assessed by the correlation coefficient (r² or R²) of the calibration curve, with values greater than 0.99 being desirable. researchgate.netresearchgate.net LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.comresearchgate.net Precision is evaluated through intra- and inter-day assays, and accuracy is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. ebi.ac.ukmdpi.com

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (R²) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Accuracy Deviation (%) |

|---|---|---|---|---|---|

| Tectorigenin | 50 - 50,000 | >0.99 | ≤ 11.3 | ≤ 11.3 | -8.7 to +11.1 |

| Irigenin | 10 - 5,000 | >0.99 | ≤ 11.3 | ≤ 11.3 | -8.7 to +11.1 |

| Irisflorentin | 0.1 - 200 | >0.99 | ≤ 11.3 | ≤ 11.3 | -8.7 to +11.1 |

Chemotaxonomic Applications of this compound Profiling

Chemotaxonomy utilizes the distribution of chemical constituents in plants to understand their systematic relationships. core.ac.uk The profiling of secondary metabolites, such as xanthones, isoflavonoids, and benzophenones, has proven to be a valuable tool in the classification of species within the genus Iris. tandfonline.comscilit.com this compound, a C-glycosylxanthone, has emerged as a significant chemotaxonomic marker for several Iris species. bg.ac.rsresearchgate.netresearchgate.net

The presence or absence, as well as the relative abundance, of specific compounds can help to differentiate between closely related species and verify botanical classifications where traditional morphological methods may be ambiguous. researchgate.netunito.it this compound was first isolated from Iris florentina in 1973. core.ac.ukresearchgate.netmdpi.com Structurally, it is distinguished from the more common xanthone, mangiferin, by the presence of a methoxy (B1213986) group at the 5-position and the absence of a hydroxyl group at the 7-position. researchgate.netresearchgate.netmdpi.com

Subsequent phytochemical investigations have identified this compound in various other Iris species, often alongside other characteristic isoflavonoids and xanthones. Its distribution appears to be taxonomically significant. researchgate.netresearchgate.net For example, studies have confirmed the presence of this compound in the rhizomes and/or leaves of Iris germanica, Iris adriatica, and Iris albicans. researchgate.netresearchgate.netmdpi.com In a study of the endemic Croatian species Iris adriatica, this compound was identified as one of the main phenolic constituents, and its presence is considered a potential chemotaxonomic marker for this species. tandfonline.combg.ac.rsresearchgate.net Similarly, it has been reported in Iris nigricans, contributing to the unique chemical profile of that species. researchgate.net

The process of profiling these compounds typically involves sophisticated analytical techniques like Ultra-High Performance Liquid Chromatography coupled with Photodiode Array Detection and Electrospray Ionization Mass Spectrometry (UHPLC-PDA-ESI-MS). tandfonline.comresearchgate.netsrce.hr This technology allows for the rapid separation and identification of multiple compounds in a crude plant extract, generating a chemical fingerprint. researchgate.nettandfonline.com By comparing these fingerprints across different species, researchers can establish patterns in metabolite distribution that correlate with taxonomic groupings. unito.it The identification of this compound as part of the chemical profile of a given Iris species provides a key piece of data for its correct botanical classification and understanding its relationship to other species in the genus. researchgate.netd-nb.info

| Species | Plant Part | Chemotaxonomic Significance | Reference |

|---|---|---|---|

| Iris florentina L. | Rhizome | First species from which this compound was isolated. | core.ac.ukresearchgate.netmdpi.comresearchgate.net |

| Iris germanica L. | Rhizome, Leaves | Part of the characteristic phenolic profile used for species identification. | researchgate.netresearchgate.netmdpi.comebi.ac.uk |

| Iris adriatica Trinajstić ex Mitić | Rhizome, Leaves | Considered a potential chemotaxonomic marker for this endemic species. | tandfonline.combg.ac.rsresearchgate.netmdpi.com |

| Iris albicans Lange | Leaves | Contributes to the flavonoid and xanthone profile distinguishing the species. | researchgate.netresearchgate.netmdpi.com |

| Iris nigricans Dinsm. | Rhizome | Identified alongside other xanthones, contributing to the species' chemical fingerprint. | researchgate.net |

Preclinical and Mechanistic Investigations of Irisxanthone S Biological Activities

Antioxidant Activity and Mechanisms

Irisxanthone, a C-glucosylxanthone found in several Iris species, has demonstrated notable antioxidant properties through various preclinical investigations. researchgate.netnih.govnih.gov These studies highlight its potential to counteract oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

In Vitro Antioxidant Assays (e.g., luminol-dependent chemiluminescence)

The antioxidant capacity of this compound has been evaluated using a variety of in vitro assays. One such method is the luminol-dependent chemiluminescence assay, which measures the light emission resulting from a chemical reaction involving reactive oxygen species (ROS). researchgate.netbmglabtech.com In this assay, the ability of a compound to scavenge ROS is quantified by the reduction in chemiluminescence. While specific data for this compound in this assay is not detailed in the provided search results, the assay is a standard method for evaluating the antioxidant activity of compounds isolated from Iris species. researchgate.net The measurement of ROS generation through chemiluminescence is a highly sensitive and specific method, allowing for the investigation of different types of reactive oxygen species. bmglabtech.com

Radical Scavenging Properties

This compound has been identified as a potent antioxidant with radical scavenging properties. nih.govmdpi.com Free radicals are unstable molecules that can cause damage to cells, and the ability of a compound to neutralize these radicals is a key indicator of its antioxidant potential. Studies on extracts from Iris species containing this compound have shown significant dose-dependent free radical scavenging activity. mdpi.comresearchgate.net For instance, methanolic extracts of Iris postii aerial parts and rhizomes, which contain this compound, demonstrated free radical scavenging activities comparable to ascorbic acid. mdpi.comresearchgate.net

Modulatory Effects on Oxidative Stress Markers

This compound is suggested to have modulatory effects on oxidative stress markers. researchgate.net Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects. Chronic oxidative stress can lead to cellular damage and is implicated in various diseases. This compound-containing extracts have been shown to possess significant total antioxidant activities, suggesting a role in mitigating oxidative stress. mdpi.comresearchgate.net For example, extracts of Iris germanica, which contains this compound, have shown the ability to reduce oxidative stress in preclinical models. science.gov

Potential Antihyperglycemic Effects

In addition to its antioxidant properties, this compound has been noted for its potential antihyperglycemic effects, suggesting a possible role in the management of high blood sugar levels. nih.gov

In Vitro Studies on Glucose Metabolism Pathways

Research has begun to explore the effects of this compound on glucose metabolism pathways at a cellular level. In vitro studies are crucial for understanding the mechanisms by which a compound may exert its antihyperglycemic effects. While direct studies on this compound's specific interactions with glucose metabolism pathways are still emerging, related compounds and extracts from plants containing this compound have shown promising results. For instance, some plant extracts have been found to influence glucose uptake and insulin (B600854) signaling pathways. researchgate.netmdpi.com Studies on myotubes and muscle tissues have shown that certain signaling pathways, such as the PGC-1α/FNDC5/irisin pathway, are involved in regulating glucose homeostasis. nih.gov

Preclinical Investigations in Relevant Models

Preclinical studies using relevant animal models are essential for evaluating the in vivo efficacy of potential antihyperglycemic agents. This compound has been identified as a compound with potential antihyperglycemic activity in such models. nih.gov Although specific data from these preclinical investigations are not extensively detailed in the provided results, the identification of this compound as a potent antihyperglycemic agent in reviews of Iris species suggests that such studies have been conducted and have shown positive outcomes. nih.gov These investigations are critical for bridging the gap between in vitro findings and potential human applications.

Broader Xanthone (B1684191) Biological Activities as Research Analogues for this compound

Xanthones, a class of heterocyclic compounds with a distinct dibenzo-γ-pyrone structure, are widely recognized for their diverse pharmacological activities. researchgate.netnih.gov These naturally occurring compounds, found in various plants and microorganisms, have been the subject of extensive research, revealing a broad spectrum of biological effects that serve as valuable analogues for investigating the potential of specific xanthones like irisanthone. researchgate.netsemanticscholar.org The core xanthone scaffold can be modified with various functional groups, such as hydroxyl, prenyl, and methoxy (B1213986) groups, which significantly influence their biological properties. mdpi.comnih.gov Structure-activity relationship studies have indicated that the type and position of these substituents on the xanthone nucleus are critical determinants of their bioactivity. semanticscholar.orgmdpi.com The wide-ranging biological activities of xanthones, including anti-inflammatory, anticancer, antimicrobial, neuroprotective, and hepatoprotective effects, provide a strong rationale for exploring the therapeutic potential of irisanthone. semanticscholar.orgnih.gov

Anti-Inflammatory Mechanisms (Cellular and Molecular Levels)

Xanthones have demonstrated significant anti-inflammatory properties through various cellular and molecular mechanisms. mdpi.com A primary mechanism involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response. mdpi.comfrontiersin.org By inhibiting these pathways, xanthones can suppress the production of pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha (TNF-α). frontiersin.orgnih.gov For instance, α-mangostin, a well-studied xanthone, has been shown to reduce the expression of these cytokines in various inflammatory models. mdpi.com

Furthermore, xanthones can modulate the activity of immune cells. They have been observed to influence macrophage polarization and T-cell differentiation, thereby regulating both innate and adaptive immune responses. mdpi.com Some xanthone derivatives have also been found to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cell lines. frontiersin.org The anti-inflammatory effects of xanthones are also attributed to their ability to inhibit enzymes like cyclooxygenases (COX), which are involved in the synthesis of prostaglandins, key players in inflammation. frontiersin.orgtaylorandfrancis.com Additionally, xanthones can modulate the expression of chemokines, which are responsible for recruiting immune cells to the site of inflammation. frontiersin.org

Anticancer Research (In Vitro Cytotoxicity, Cell Cycle Modulation)

The anticancer potential of xanthones is a significant area of research, with numerous studies demonstrating their efficacy against various cancer cell lines. nih.govmdpi.com Xanthones exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of the cell cycle. mdpi.comfrontiersin.org

In Vitro Cytotoxicity: Xanthones have shown cytotoxic effects against a wide range of human tumor cell types in vitro. nih.gov For example, α-mangostin has been found to be potent against breast cancer (BC-1), epidermoid carcinoma of the mouth (KB), and small cell lung cancer (NCI-H187) cell lines. frontiersin.org Studies on human breast adenocarcinoma cell lines, such as SKBR3, have shown that crude extracts of mangosteen pericarp, rich in xanthones, can significantly inhibit cell proliferation in a dose-dependent manner. frontiersin.org The cytotoxicity of xanthones is often linked to the number and position of hydroxyl groups on their structure. researchgate.net

Cell Cycle Modulation: Xanthones can arrest the cell cycle at different phases, thereby preventing cancer cell proliferation. mdpi.com For instance, α-mangostin has been shown to induce a G1 phase arrest in MDA-MB231 breast cancer cells. mdpi.com This is often accompanied by the upregulation of cell cycle inhibitors like p21cip1 and the downregulation of cell cycle progression proteins. mdpi.com In human colon cancer DLD-1 cells, certain xanthone compounds have been found to induce cell cycle arrest and apoptosis. researchgate.net The modulation of cyclins and cyclin-dependent kinases (CDKs) is a key mechanism by which xanthones control the cell cycle. sci-hub.se

Induction of Apoptosis: A crucial mechanism of the anticancer activity of xanthones is the induction of apoptosis. nih.gov This process is often mediated through the activation of caspases, a family of proteases that execute apoptosis. researchgate.netnih.gov Xanthones can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. mdpi.com In human leukemia HL-60 cells, α-mangostin was found to induce apoptosis through mitochondrial dysfunction. researchgate.net The activation of caspase-3 and caspase-9, along with the cleavage of PARP, are common indicators of xanthone-induced apoptosis. mdpi.com

Table 1: In Vitro Anticancer Activity of Selected Xanthones

| Xanthone | Cancer Cell Line | Observed Effect | Key Findings | Citation |

|---|---|---|---|---|

| α-Mangostin | MDA-MB231 (Breast Cancer) | Apoptosis and G1 Cell Cycle Arrest | Induced mitochondria-mediated apoptosis and upregulated p21cip1. | mdpi.com |

| α-Mangostin | SKBR3 (Breast Cancer) | Anti-proliferative | Inhibited proliferation with an ED50 of 9.25 ± 0.64µg/ml. | frontiersin.org |

| α-Mangostin | HeLa and SiHa (Cervical Cancer) | Apoptosis | Dose-dependently reduced cell viability and activated caspase-3 and -9. | mdpi.com |

| α-Mangostin | HNSCC (Head and Neck Squamous Cell Carcinoma) | Inhibition of Cell Growth | Inhibited cell growth and decreased MMP-2 and MMP-9 expression. | mdpi.com |

| Garcinone E | BC-1 (Breast Cancer) | Cytotoxicity | Showed high cytotoxicity with an IC50 value of 1.44 μg/ml. | frontiersin.org |

| γ-Mangostin | BC-1 (Breast Cancer) | Cytotoxicity | Demonstrated cytotoxicity with an IC50 value of 1.6 μg/ml. | frontiersin.org |

Antimicrobial Properties (e.g., Antibacterial, Antifungal)

Xanthones are recognized for their broad-spectrum antimicrobial activities, including antibacterial and antifungal effects. nih.govinnovareacademics.in These properties make them promising candidates for the development of new antimicrobial agents, especially in an era of increasing antibiotic resistance. nih.gov

Antibacterial Activity: Natural xanthones have demonstrated activity against a range of bacteria. mdpi.com For example, xanthones isolated from Garcinia cowa have shown antibacterial effects against Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, Salmonella typhimurium, Escherichia coli, and Pseudomonas aeruginosa. mdpi.com The minimum inhibitory concentration (MIC) for these activities ranged from 2 to 128 µg/mL. mdpi.com Structure-activity relationship studies suggest that the presence of a geranyl group at position C-8 and a hydroxyl group at C-6 can enhance antibacterial potency. mdpi.com Semi-synthetic modifications of α-mangostin have also led to analogs with increased antibacterial activity. nih.govscitechnol.com

Antifungal Activity: Xanthones also exhibit significant antifungal properties. innovareacademics.in Compounds isolated from Hypericum roeperanum have shown selective inhibitory activity against Candida albicans at a minimum concentration of 1 μg/mL, which is comparable to the standard drug amphotericin B. mdpi.com α-Mangostin and its derivatives have been shown to be effective against fungi like Aspergillus niger. innovareacademics.in Similar to antibacterial activity, modifications to the xanthone structure can enhance its antifungal potential. scitechnol.comresearchgate.net

Table 2: Antimicrobial Activity of Selected Xanthones

| Xanthone/Extract | Microorganism | Activity | Key Findings | Citation |

|---|---|---|---|---|

| Xanthones from Garcinia cowa | Bacillus cereus, B. subtilis, Staphylococcus aureus, E. coli, P. aeruginosa | Antibacterial | MIC range of 2–128 µg/mL. | mdpi.com |

| Xanthones from Hypericum roeperanum | Candida albicans | Antifungal | Inhibitory activity at a minimum of 1 μg/mL. | mdpi.com |

| α-Mangostin | Candida albicans, Aspergillus niger | Antifungal | Demonstrated high antifungal activity. | innovareacademics.in |

| Semi-synthetic α-mangostin analog (I E) | Various bacteria | Antibacterial | Showed high anti-bacterial activity. | researchgate.net |

| Semi-synthetic α-mangostin analog (I I) | Various fungi | Antifungal | Showed the highest anti-fungal activity. | researchgate.net |

Neuroprotective Effects (In Vitro Models, Mechanistic Insights)

Xanthones have emerged as promising neuroprotective agents, with studies demonstrating their potential in mitigating neuronal damage and dysfunction associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.comnih.gov Their neuroprotective mechanisms are multifaceted, often involving antioxidant, anti-inflammatory, and anti-apoptotic actions. mdpi.com

In vitro studies have shown that xanthones like α-mangostin and γ-mangostin can protect neuronal cells from various insults. mdpi.com For instance, they have been shown to protect HT22 hippocampal neuronal cells from glutamate-induced cell death, partly by up-regulating the heme oxygenase-1 (HO-1) protein. mdpi.com Xanthones can also attenuate neurotoxicity induced by amyloid-beta (Aβ) oligomers, a key pathological hallmark of Alzheimer's disease. mdpi.com The proposed mechanism involves the inhibition of Aβ aggregation and the activities of β- and γ-secretases, enzymes involved in Aβ production. mdpi.com

Furthermore, xanthones exhibit antioxidant properties within the brain, scavenging free radicals and reducing oxidative stress, which is a major contributor to neuronal damage. mdpi.com γ-Mangostin, in particular, has been shown to protect cortical neurons against oxidative stress-induced cell death and to inhibit lipid peroxidation. mdpi.com Some xanthone derivatives have also demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is deficient in Alzheimer's disease. acs.org

Hepatoprotective Mechanisms (Preclinical Models)

Preclinical studies have highlighted the potential of xanthones in protecting the liver from various toxins and injuries. nih.gov The hepatoprotective effects of these compounds are largely attributed to their antioxidant and anti-inflammatory properties. researchgate.net

In animal models of liver injury induced by agents like carbon tetrachloride (CCl₄) or thioacetamide, administration of xanthone-rich extracts or isolated xanthones has been shown to significantly reduce the levels of liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), which are markers of liver damage. researchgate.netmdpi.com These protective effects are associated with a reduction in oxidative stress, evidenced by decreased lipid peroxidation and increased levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). researchgate.net

Xanthones can also mitigate liver inflammation by reducing the production of pro-inflammatory cytokines. mdpi.com For example, α-mangostin has been shown to have hepatoprotective effects against lipopolysaccharide/d-galactosamine-induced acute liver failure in mice by inhibiting the expression of IL-1β, IL-6, and TNF-α. mdpi.com Furthermore, some studies suggest that xanthones can inhibit liver fibrosis and promote liver regeneration by modulating various cellular signaling pathways. mdpi.comspandidos-publications.com

Cellular and Molecular Targets and Signaling Pathways

The diverse biological activities of xanthones, including irisanthone, stem from their ability to interact with a multitude of cellular and molecular targets and modulate various signaling pathways. nih.govopenaccessjournals.com Understanding these targets and pathways is crucial for elucidating the mechanisms of action of these compounds and for their potential therapeutic development. openaccessjournals.comnih.gov

The xanthone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can bind to multiple, diverse biological targets. mdpi.com The specific interactions are determined by the type and position of substituent groups on the dibenzo-γ-pyrone core. researchgate.net

Key signaling pathways frequently modulated by xanthones include:

NF-κB Signaling Pathway: As mentioned earlier, this is a critical pathway in inflammation, and its inhibition by xanthones leads to a reduction in pro-inflammatory cytokine production. mdpi.comfrontiersin.org

MAPK Signaling Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis. Xanthones can modulate MAPK pathways to induce apoptosis and inhibit cancer cell proliferation. frontiersin.orgresearchgate.net

PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell growth, survival, and metabolism and is often dysregulated in cancer. mdpi.comwaocp.org Xanthones can inhibit this pathway, contributing to their anticancer effects.

Wnt/β-catenin Signaling Pathway: This pathway plays a role in cell proliferation and differentiation and is implicated in cancer development. nih.govfrontiersin.org Some xanthones can modulate this pathway.

Apoptotic Pathways: Xanthones can activate both intrinsic and extrinsic apoptotic pathways by modulating the expression of Bcl-2 family proteins and activating caspases. mdpi.com

Molecular targets of xanthones are diverse and include:

Enzymes: Xanthones can inhibit various enzymes, including protein kinases, cyclooxygenases (COX), topoisomerases, and acetylcholinesterase. researchgate.nettaylorandfrancis.com

Receptors: Some xanthones can act as antagonists for certain receptors, such as prostanoid receptors. researchgate.net

Transcription Factors: Xanthones can modulate the activity of transcription factors like NF-κB and AP-1, thereby regulating gene expression. mdpi.com

Ion Channels and Transporters: While less studied, some xanthones may interact with ion channels and transporters, influencing cellular function. openaccessjournals.com

The ability of xanthones to interact with multiple targets and pathways contributes to their broad spectrum of biological activities and underscores their potential as therapeutic agents for a variety of diseases. nih.govsemanticscholar.org

Chemical Synthesis and Structural Modification Strategies for Irisxanthone

Approaches to Xanthone (B1684191) Core Synthesis

The synthesis of the tricyclic xanthone core is the foundational step in the total synthesis of irisxanthone and its derivatives. Several classical and modern methods have been established for constructing this privileged heterocyclic system. The most prevalent strategies typically involve the formation of a benzophenone (B1666685) or a diaryl ether intermediate, followed by a cyclization step. up.pt

Common synthetic routes to the xanthone nucleus include:

Friedel-Crafts Acylation/Benzophenone Route : This popular method involves the Friedel-Crafts acylation of a substituted benzoyl chloride with a phenolic derivative to form a 2,2'-dioxygenated benzophenone intermediate. up.pt Subsequent cyclization, often through nucleophilic substitution or an addition-elimination reaction, yields the xanthone core. up.pt

Ullmann Condensation/Diaryl Ether Route : This approach involves the Ullmann condensation of a phenol (B47542) with an o-chlorobenzene derivative to form a diaryl ether. wikipedia.org The diaryl ether is then cyclized to the xanthone, for instance, through an electrophilic cycloacylation of the corresponding 2-aryloxybenzoic acid. up.ptresearchgate.net

Michael-Kostanecki Method : One of the earlier methods, this involves heating an equimolar mixture of a polyphenol and an o-hydroxybenzoic acid with a dehydrating agent like acetic anhydride. up.ptwikipedia.org However, this method often requires harsh conditions and can result in low yields. up.pt

One-Pot Condensation Reactions : More recent developments focus on one-step methodologies that are simpler and allow for diverse substitution patterns. up.pt These can involve the condensation of a salicylic (B10762653) acid with a phenol derivative, often catalyzed by Lewis acids like ytterbium triflate and assisted by microwave irradiation. up.pt

These methods provide access to a wide range of substituted xanthone aglycones, which can then be used as precursors for the synthesis of complex glucosides like this compound.

Table 1: Key Synthetic Methods for the Xanthone Core

| Method | Description | Key Intermediates | Reference(s) |

|---|---|---|---|

| Benzophenone Route | Involves Friedel-Crafts acylation followed by cyclodehydration. It is a very common and versatile method. | 2,2'-Dihydroxybenzophenones | up.pt |

| Diaryl Ether Route | Based on Ullmann condensation to form a diaryl ether, which is then cyclized. | Diaryl ethers, 2-Aryloxybenzoic acids | up.ptwikipedia.org |

| Michael-Kostanecki Method | A classical one-pot synthesis involving the condensation of a phenol and an o-hydroxybenzoic acid. | --- | up.ptwikipedia.org |

| Asahina-Tanase Method | A specific method suitable for the synthesis of certain methoxylated xanthones. | --- | wikipedia.org |

Glycosylation Reactions for Xanthone Glucoside Synthesis

The attachment of a sugar moiety to the xanthone nucleus is a critical step in the synthesis of compounds like this compound. Xanthone glucosides can be classified as O-glucosides or C-glucosides, which have different chemical properties. encyclopedia.pub this compound is a C-glucoside, where the glucose unit is attached to the xanthone core via a stable carbon-carbon bond, making it resistant to acidic and enzymatic hydrolysis. encyclopedia.pubnih.gov

The synthesis of C-glucosides is more challenging than that of O-glucosides. Key strategies include:

Enzymatic Glycosylation : This method utilizes glycosyltransferases (GTs) to catalyze the formation of the glycosidic bond. royalsocietypublishing.org For instance, norathyriol (B23591) 6-O-glucosyltransferase (StrGT9) has been shown to mediate the glucosylation of a tetrahydroxyxanthone using UDP-glucose as the sugar donor. frontiersin.org While this example is for an O-glucoside, similar enzymatic approaches are sought for C-glycosylation, which is believed to occur at the chalcone (B49325) or flavanone (B1672756) level during biosynthesis before the final ring system is formed. thieme-connect.com

Chemical Synthesis : Chemical methods for C-glycosylation are complex and often involve multiple steps of protection, activation, and deprotection. encyclopedia.pub The synthesis of related C-glucosylxanthones has been achieved through multi-step sequences involving Vilsmeier formylation, de-protection, selective reprotection, and ring formation reactions. encyclopedia.pub

The development of efficient and stereoselective C-glycosylation methods remains a significant challenge in synthetic organic chemistry.

Derivatization and Analogue Development of this compound

Structural modification of the this compound scaffold is a key strategy for exploring and optimizing its biological activities. Research efforts are directed toward improving bioactivity, enhancing physicochemical properties like solubility, and investigating the roles of specific functional groups.

The modification of the this compound structure can lead to analogues with enhanced biological effects. Glycosylation itself is a primary strategy, as it can significantly alter the parent molecule's activity profile. nih.gov Studies on other xanthones have demonstrated that introducing or modifying sugar moieties can improve bioactivity. For example, glycosylating α-mangostin was shown to increase its antibacterial activity. royalsocietypublishing.org

Other strategies for improving bioactivity, based on general principles for xanthones, include:

Modification of Hydroxyl and Methoxy (B1213986) Groups : The number and position of hydroxyl and methoxy groups on the xanthone core are critical for activity. nih.gov Altering the substitution pattern of this compound could modulate its interactions with biological targets.

Introduction of New Functional Groups : The addition of functionalities like prenyl groups or nitrogen-containing heterocycles (e.g., isatin) to the xanthone scaffold has been explored to create hybrids with novel or enhanced antimicrobial and anticancer activities. core.ac.ukmdpi.com

A significant limitation for many natural xanthones, including potentially this compound, is poor water solubility, which restricts their bioavailability and therapeutic application. nih.govroyalsocietypublishing.org Several preclinical strategies are being investigated to overcome this challenge.

Glycosylation : The addition of sugar groups is a well-established method to increase the water solubility of aglycones. nih.govroyalsocietypublishing.org Synthesizing O-glycosylated derivatives of this compound or adding further sugar units could improve its pharmacokinetic profile.